molecular formula C6H14ClNO2 B1315297 4-(Dimethylamino)butanoic acid hydrochloride CAS No. 69954-66-1

4-(Dimethylamino)butanoic acid hydrochloride

Cat. No.: B1315297
CAS No.: 69954-66-1
M. Wt: 167.63 g/mol
InChI Key: RDTALXUBMCLWBB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butyric acid hydrochloride, is commonly employed in solution-phase peptide synthesis. Its chemical formula is C₆H₁₃NO₂·HCl , with a molecular weight of 167.63 g/mol . This compound plays a crucial role in the creation of peptide sequences.


Synthesis Analysis

The synthesis of this compound involves the reaction of γ-aminobutyric acid with formaldehyde and formic acid under reflux conditions. The resulting solution is then acidified with hydrochloric acid and evaporated to dryness .


Molecular Structure Analysis

The molecular structure of this compound consists of a butyric acid backbone with a dimethylamino group attached. The hydrochloride salt forms due to the protonation of the carboxylic acid group .


Chemical Reactions Analysis

This compound primarily participates in peptide synthesis reactions. Its carboxylic acid group serves as a key functional group for peptide bond formation. Additionally, it can undergo NMR analysis to confirm its structure .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 151.0°C to 155.0°C .
  • Storage : Store under inert gas to prevent air sensitivity and hygroscopicity .

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. Dimmock et al. (1978) synthesized diastereoisomeric alcohols related to 4-(dimethylamino)butanoic acid hydrochloride and evaluated their antimicrobial properties. The study found promising levels of antifungal activity in some derivatives, indicating potential use in developing antifungal agents (Dimmock et al., 1978).

Catalysis in Organic Synthesis

Liu et al. (2014) utilized a salt of 4-(Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylating alcohols and phenols. This highlights the compound's rolein facilitating chemical reactions, especially in organic synthesis, by acting as an effective and recyclable catalyst (Liu et al., 2014).

Charge-Transfer Complex Formation

Rodríguez et al. (1996) reported the synthesis of 4-(Dimethylamino)phenylethyne, which forms a charge-transfer complex with acceptors. This ability to form charge-transfer complexes can be valuable in developing new materials for electronic applications (Rodríguez et al., 1996).

Synthetic Chemistry

In synthetic chemistry, the compound has been used in various processes. For example, Sun Guo-dong (2011) used a related compound in the synthesis of 2-Chloronicotinic Acid, demonstrating its utility in complex organic synthesis processes (Sun Guo-dong, 2011).

Photolabile Protecting Group in Nanofluidics

Ali et al. (2012) used a derivative of 4-(Dimethylamino)butanoic acid as a photolabile protecting group in synthetic ion channels. This research has implications in the development of nanofluidic devices for controlled release, sensing, and information processing applications (Ali et al., 2012).

Safety and Hazards

  • Precautionary Measures : Handle with care, wear protective gear, and seek medical advice if needed .

Mechanism of Action

Target of Action

It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with peptide or protein targets.

Mode of Action

Given its use in peptide synthesis , it’s plausible that it could interact with its targets to facilitate the formation of peptide bonds, but this is speculative and would need further investigation.

Result of Action

Given its use in peptide synthesis , it may play a role in the formation of peptide bonds, potentially influencing protein structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)butanoic acid hydrochloride. It is hygroscopic and should be protected from humidity and water. It should be stored under dry inert gas . It is incompatible with water and oxidizing agents .

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins involved in the synthesis process. The compound’s dimethylamino group can participate in nucleophilic substitution reactions, facilitating the formation of peptide bonds. Additionally, this compound can interact with carboxyl groups of amino acids, enhancing the efficiency of peptide bond formation .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a pharmaceutical intermediate . It influences cell function by participating in the synthesis of peptides, which are crucial for various cellular activities. The compound can affect cell signaling pathways by modulating the availability of peptides that act as signaling molecules. Furthermore, this compound may impact gene expression and cellular metabolism by influencing the synthesis of peptide-based enzymes and regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in peptide synthesis . The compound’s dimethylamino group can form covalent bonds with carboxyl groups of amino acids, facilitating the formation of peptide bonds. This interaction enhances the efficiency of peptide synthesis by stabilizing the transition state of the reaction. Additionally, this compound may act as an enzyme activator or inhibitor, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is hygroscopic and should be protected from humidity and water to maintain its stability . Over time, exposure to moisture can lead to the degradation of this compound, potentially affecting its efficacy in peptide synthesis. Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for its sustained effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including skin and eye irritation, as well as respiratory irritation . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s dimethylamino group can undergo metabolic transformations, influencing the overall metabolic flux and levels of metabolites involved in peptide synthesis . These interactions are crucial for the compound’s role in biochemical reactions and its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in areas where peptide synthesis occurs. The compound’s distribution is essential for its effective participation in biochemical reactions and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles involved in peptide synthesis. The localization of this compound within these subcellular structures is crucial for its activity and function in biochemical reactions .

Properties

IUPAC Name

4-(dimethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTALXUBMCLWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507054
Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69954-66-1
Record name 69954-66-1
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Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)butyric acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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